molecular formula C9H11ClN2O3 B2796725 ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1946816-91-6

ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B2796725
CAS No.: 1946816-91-6
M. Wt: 230.65
InChI Key: ZYDVXGKNKLJNJJ-UHFFFAOYSA-N
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Description

ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides . The reaction conditions often include the use of acetylenic ketones and specific catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized research and industrial applications .

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-3-12-7(8(10)13)5-6(11-12)9(14)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDVXGKNKLJNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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